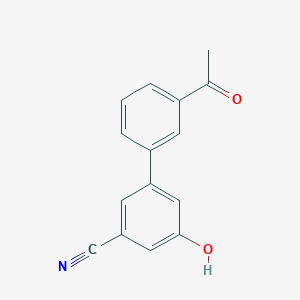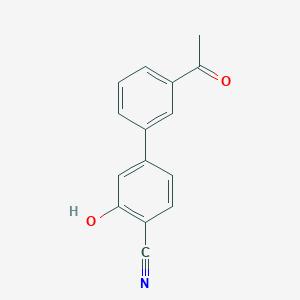
2-Cyano-4-(5-cyano-2-fluorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-4-(5-cyano-2-fluorophenyl)phenol, commonly referred to as 5-CFP, is a synthetic phenol with a wide range of applications in scientific research. It is a white crystalline solid, with a melting point of 106-107°C and a molecular weight of 279.19 g/mol. It is soluble in water and alcohol, and has a low volatility. 5-CFP has been used for a variety of purposes, ranging from the production of pharmaceuticals to the synthesis of polymers.
Aplicaciones Científicas De Investigación
5-CFP has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including polymers, dyes, and pharmaceuticals. It has also been used as a catalyst in the synthesis of polymers and as a ligand in the synthesis of metal complexes. Additionally, 5-CFP has been used as a reagent for the detection of various compounds, including proteins, carbohydrates, and nucleic acids.
Mecanismo De Acción
The mechanism of action of 5-CFP is not well understood. However, it is believed that the compound acts as an electron-donor, accepting electrons from other molecules and transferring them to other molecules. This process can lead to the formation of new chemical bonds and the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CFP are not well understood. However, it has been suggested that the compound may have anti-inflammatory and anti-oxidant properties. Additionally, it has been suggested that the compound may have an inhibitory effect on the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 5-CFP is its low volatility, which makes it easy to handle and store. Additionally, it is relatively stable and can be used in a variety of laboratory experiments. However, it is important to note that the compound is toxic and should be handled with care. Additionally, the compound is highly reactive and should be used with caution.
Direcciones Futuras
The potential applications of 5-CFP are vast and varied. Further research is needed to fully understand the biochemical and physiological effects of the compound. Additionally, further research is needed to explore the potential uses of the compound in the synthesis of pharmaceuticals, dyes, and polymers. Additionally, further research is needed to explore the potential use of the compound in the detection of proteins, carbohydrates, and nucleic acids. Finally, further research is needed to explore the potential use of the compound as a catalyst in the synthesis of polymers and as a ligand in the synthesis of metal complexes.
Métodos De Síntesis
The synthesis of 5-CFP involves the reaction of 2-cyano-4-(5-cyano-2-fluorophenyl)phenol with an acid. The reaction is carried out in aqueous solution, and the resulting product is purified by column chromatography. The reaction can be carried out at room temperature and requires no additional catalysts.
Propiedades
IUPAC Name |
3-(3-cyano-4-hydroxyphenyl)-4-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN2O/c15-13-3-1-9(7-16)5-12(13)10-2-4-14(18)11(6-10)8-17/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYRPOHWCXGLNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=C(C=C2)O)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684749 |
Source


|
| Record name | 6'-Fluoro-4-hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(5-cyano-2-fluorophenyl)phenol | |
CAS RN |
1261889-29-5 |
Source


|
| Record name | 6'-Fluoro-4-hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














